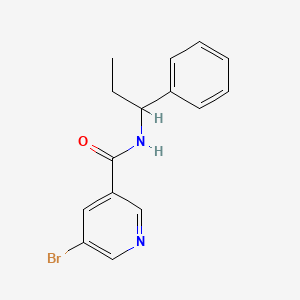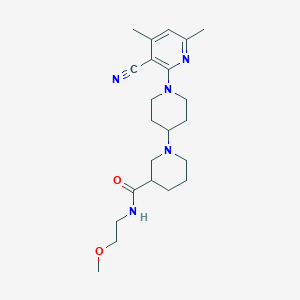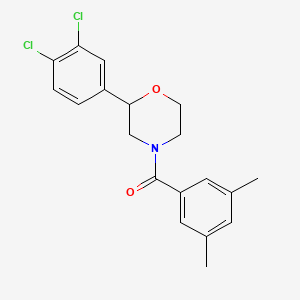![molecular formula C16H17N3O4S B5317182 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biological and biochemical experiments due to its unique properties. PIPES is a versatile compound that has a wide range of applications in various fields of research.
Wirkmechanismus
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid acts as a buffer by accepting or donating protons in order to maintain a stable pH. It is a zwitterionic compound, which means that it has both positive and negative charges. This allows it to interact with both acidic and basic molecules, making it an effective buffer in a wide range of pH conditions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid has a number of advantages for lab experiments. It is an effective buffer in the physiological pH range, and it has low ionic strength and low UV absorbance. This compound also has low interference with enzyme activity, making it an ideal buffer for many experiments.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in certain solutions. This compound can also be expensive, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid. One potential area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the antioxidant and anti-inflammatory properties of this compound, and how these properties can be used to develop new treatments for various diseases.
Conclusion
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. It is an effective buffer in the physiological pH range, and it has low ionic strength and low UV absorbance. This compound has a number of potential future directions for research, and it is likely to continue to be an important compound in many fields of science.
Synthesemethoden
The synthesis of 3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid can be achieved through a multistep process that involves the reaction of 4-chlorobenzoic acid with pyridine-2-amine to form 4-(pyridin-2-yl)benzoic acid. This intermediate is then reacted with piperazine to form this compound. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid is commonly used as a buffer in biological and biochemical experiments due to its unique properties. It has a pKa value of 7.5, which makes it an effective buffer in the physiological pH range. This compound is also known for its low ionic strength, low UV absorbance, and low interference with enzyme activity, making it an ideal buffer for many experiments.
Eigenschaften
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(21)13-4-3-5-14(12-13)24(22,23)19-10-8-18(9-11-19)15-6-1-2-7-17-15/h1-7,12H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNOTRFKLXXILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199658 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)

![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)
![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5317151.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)
![1-(cyclopent-2-en-1-ylacetyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5317157.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5317186.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)